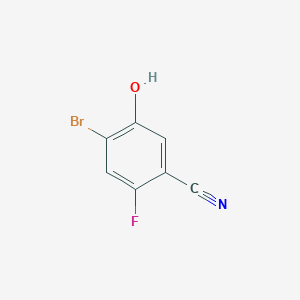
4-Bromo-2-fluoro-5-hydroxybenzonitrile
Descripción general
Descripción
4-Bromo-2-fluoro-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrFN It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl groups on the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzonitrile. Bromination and fluorination reactions are performed sequentially or simultaneously to introduce the bromine and fluorine atoms.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or hydrobromic acid.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and hydroxylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions are optimized to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carboxylic acid group, forming 4-bromo-2-fluoro-5-hydroxybenzoic acid.
Reduction: Reduction reactions can reduce the cyano group to an amine, resulting in 4-bromo-2-fluoro-5-hydroxybenzylamine.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-bromo-2-fluoro-5-hydroxybenzoic acid
Reduction: 4-bromo-2-fluoro-5-hydroxybenzylamine
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of bromine and fluorine-containing compounds with biological systems.
Medicine: Its derivatives may have potential as pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-fluoro-5-hydroxybenzonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative .
Comparación Con Compuestos Similares
4-Bromo-2-fluoro-4-hydroxybenzonitrile
5-Bromo-2-fluoro-4-hydroxybenzonitrile
4-Bromo-2-fluorobenzonitrile
Uniqueness: 4-Bromo-2-fluoro-5-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms on the benzene ring, along with the hydroxyl group, makes it distinct from other similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.
Propiedades
IUPAC Name |
4-bromo-2-fluoro-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSHCRYMGQKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















